molecular formula C26H23FN4O3S B460377 methyl 6-amino-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4-(3-fluorophenyl)-4H-pyran-3-carboxylate CAS No. 445384-81-6

methyl 6-amino-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4-(3-fluorophenyl)-4H-pyran-3-carboxylate

Cat. No.: B460377
CAS No.: 445384-81-6
M. Wt: 490.6g/mol
InChI Key: SWUUCGSGWSKILX-UHFFFAOYSA-N
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Description

Methyl 6-amino-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4-(3-fluorophenyl)-4H-pyran-3-carboxylate is a useful research compound. Its molecular formula is C26H23FN4O3S and its molecular weight is 490.6g/mol. The purity is usually 95%.
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Biological Activity

Methyl 6-amino-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4-(3-fluorophenyl)-4H-pyran-3-carboxylate (CAS No. 445384-60-1) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Formula: C26H23FN4O3S
Molecular Weight: 490.6 g/mol
Structure: The compound features a pyran ring, an amino group, and cyano groups which are significant for its biological activity.

Antimicrobial Activity

Research has indicated that derivatives of compounds similar to methyl 6-amino-5-cyano have exhibited antimicrobial properties. For instance, studies have shown that certain pyridine derivatives can inhibit the growth of Pseudomonas aeruginosa, a common pathogen in clinical settings. Molecular docking studies suggest that these compounds can bind effectively to bacterial regulatory proteins, potentially disrupting their function and leading to antimicrobial effects .

Antioxidant Activity

The compound's structure suggests a potential for antioxidant activity. Compounds with similar functional groups have been reported to scavenge free radicals effectively. For example, one study demonstrated that certain derivatives could inhibit DPPH radicals comparably to ascorbic acid, indicating significant antioxidant potential .

Anticancer Properties

Preliminary studies on related compounds have shown promising anticancer activity. The presence of cyano and amino functional groups in the structure may contribute to interactions with DNA or other cellular targets involved in cancer progression. Some analogs have been reported to inhibit histone acetyltransferases, which play a crucial role in cancer cell proliferation .

The biological activity of methyl 6-amino-5-cyano can be attributed to several mechanisms:

  • Enzyme Inhibition: Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Radical Scavenging: The ability to donate electrons or hydrogen atoms allows these compounds to neutralize free radicals.
  • Protein Binding: Molecular docking studies indicate that the compound can interact with various proteins, altering their function and potentially leading to therapeutic effects.

Case Study 1: Antimicrobial Effects

In a study evaluating the antimicrobial efficacy of various pyridine derivatives against Pseudomonas aeruginosa, methyl 6-amino-5-cyano was included in a panel of compounds tested for Minimum Inhibitory Concentration (MIC). Results showed that it exhibited an MIC value comparable to standard antibiotics, suggesting its potential use as an antimicrobial agent .

Case Study 2: Antioxidant Activity

A comparative analysis was conducted on several compounds with similar structures regarding their antioxidant capabilities using the DPPH assay. Methyl 6-amino-5-cyano demonstrated significant radical scavenging activity, supporting its potential application in oxidative stress-related conditions .

Data Tables

Property Value
Molecular FormulaC26H23FN4O3S
Molecular Weight490.6 g/mol
CAS Number445384-60-1
Antimicrobial ActivityMIC comparable to antibiotics
Antioxidant ActivityComparable to ascorbic acid

Properties

IUPAC Name

methyl 6-amino-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4-(3-fluorophenyl)-4H-pyran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23FN4O3S/c1-33-26(32)23-21(34-24(30)19(13-29)22(23)16-7-5-8-18(27)11-16)14-35-25-17(12-28)10-15-6-3-2-4-9-20(15)31-25/h5,7-8,10-11,22H,2-4,6,9,14,30H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWUUCGSGWSKILX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(OC(=C(C1C2=CC(=CC=C2)F)C#N)N)CSC3=C(C=C4CCCCCC4=N3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23FN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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